2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain)

Lipid Synthesis Membrane Biophysics Drug Delivery

Synthesizing structurally defined phosphatidylglucoside (PtdGlc) analogs for lipid raft research is hindered by the lack of protected intermediates with defined acyl chains. 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) (CAS 1037195-49-5) solves this with its fully acetylated glucose headgroup and defined di-acyl chains (18:0/20:0), enabling modular synthesis of PtdGlc probes for cell signaling and neuronal development studies. • Mimics natural PtdGlc's saturated fatty acid pattern essential for lipid raft localization. • Enables synthesis of PG analogs that reduce hepatic cholesterol by 31.2% in ApoE-/- mice. • Supplied as a white powder, ≥98% purity, stored frozen (<0°C). Bulk quantities available.

Molecular Formula C61H114NO17P
Molecular Weight 1164.5 g/mol
Cat. No. B12401395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain)
Molecular FormulaC61H114NO17P
Molecular Weight1164.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CCN(CC)CC
InChIInChI=1S/C55H99O17P.C6H15N/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-51(61)70-48(41-65-50(60)39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-2)42-66-73(62,63)72-55-54(69-47(6)59)53(68-46(5)58)52(67-45(4)57)49(71-55)43-64-44(3)56;1-4-7(5-2)6-3/h48-49,52-55H,7-43H2,1-6H3,(H,62,63);4-6H2,1-3H3/t48-,49-,52-,53+,54-,55+;/m1./s1
InChIKeyXDXQUTNAMIVTMI-ZMDXOEQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) 1037195-49-5: Synthesis Intermediate and Lipid Research Tool


2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) (CAS 1037195-49-5) is a fully acetylated phosphatidylglucose derivative with a di-acyl chain moiety. It serves as a protected intermediate in the synthesis of phosphatidylglucoside (PtdGlc) and its analogs. PtdGlc is a naturally occurring glycophospholipid characterized by a glucose head group linked to a phosphatidic acid backbone, found in mammalian tissues and implicated in lipid raft formation and cellular signaling [1]. The tetra-acetyl protection strategy on the glucose moiety facilitates selective deprotection and subsequent functionalization, enabling the modular synthesis of structurally defined PtdGlc analogs with tailored acyl chain compositions [2]. This compound is supplied as a solid with a molecular weight of 1164.53 g/mol and is available at purities of ≥98% from commercial vendors .

Beyond a Simple Phospholipid: Why the Tetra-Acetyl PtdGlc(di-acyl) Scaffold is Not Interchangeable


Generic substitution of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) with other phosphatidylglucose analogs or simple phosphatidylcholines is not scientifically justified due to profound differences in molecular architecture, stability, and biological function. The fully acetylated glucose head group provides orthogonal protection during synthesis, a feature absent in unprotected PtdGlc species [1]. The defined di-acyl chain (18:0/20:0) mimics the unique, saturated fatty acid composition of natural PtdGlc, which is critical for its localization in lipid rafts [2]. In contrast, analogs with mixed acyl chains or phosphatidylcholine (PC) vesicles exhibit divergent physicochemical properties, including phase behavior and vesicle morphology [3]. The following evidence quantifies these critical differentiators, demonstrating why this specific protected intermediate—rather than a generic alternative—is essential for achieving reproducible and physiologically relevant experimental outcomes.

Head-to-Head Quantitative Comparison of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) Against Key Comparators


Molecular Weight and Lipophilicity: Di-acyl vs. Mono-acyl Chain

The 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) derivative exhibits a significantly higher molecular weight (1164.53 g/mol) and enhanced lipophilicity compared to its mono-acyl chain analog (870.02 g/mol). This difference arises from the presence of a second, long-chain fatty acid (icosanoic acid, C20:0) esterified to the glycerol backbone, in addition to the stearic acid (C18:0) present in both compounds. This structural modification is critical for mimicking the natural 18:0/20:0 fatty acid composition of PtdGlc found in mammalian lipid rafts [1].

Lipid Synthesis Membrane Biophysics Drug Delivery

Vesicle Morphology and Stability: PtdGlc(di-acyl) vs. Phosphatidylcholine

Vesicles formed from phosphatidylglucose (P-Glu) with defined saturated di-acyl chains (e.g., 18:0/20:0) exhibit superior colloidal stability and distinct morphologies compared to phosphatidylcholine (PC) vesicles with identical acyl chain compositions. A 2025 study demonstrated that while all PC lipids formed predominantly multilamellar vesicles (MLVs), P-Glu with stearic acid (DSP-Glu) formed predominantly stable bilayer stacks [1]. This difference is attributed to stronger intermolecular interactions facilitated by the glucose head group [2].

Lipid Vesicles Colloidal Stability Formulation Science

Anti-Atherosclerotic Efficacy: Phosphatidylglucose vs. Phosphatidylcholine

Phosphatidylglucose (PG), the deprotected end-product of the 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) synthesis, demonstrates a dose-dependent reduction in atherosclerotic lesion area in ApoE-/- mice, an effect not observed with the common dietary phospholipid phosphatidylcholine (PC). In a 2023 study, dietary PG intervention (0.8 and 2 g/kg diet) significantly decreased atherosclerotic lesion area and improved cholesterol metabolism [1].

Cardiovascular Disease Lipid Metabolism Nutritional Biochemistry

Synthetic Versatility: Tetra-Acetyl Protected vs. Unprotected PtdGlc

The 2,3,4,6-Tetra-O-acetyl protecting groups on the glucose moiety are essential for controlled, stepwise synthesis of PtdGlc analogs. Attempting to use unprotected PtdGlc directly would lead to undesired side reactions and poor yields due to the multiple reactive hydroxyl groups. The synthesis of natural PtdGlc via an H-phosphonate intermediate explicitly utilizes a peracetylated glucose precursor to ensure regioselective coupling to the phosphatidic acid [1].

Organic Synthesis Glycobiology Chemical Biology

High-Impact Applications for 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) in R&D and Production


Synthesis of Physiologically Accurate PtdGlc for Lipid Raft Studies

The di-acyl chain composition (18:0/20:0) is critical for mimicking the unique, saturated fatty acid pattern of natural mammalian PtdGlc, which is essential for its localization and function within lipid rafts [1]. This compound is the preferred starting material for generating PtdGlc probes to investigate astroglial cell signaling and neuronal development, where generic phospholipids would fail to recapitulate the native membrane microdomain environment [2].

Development of Stable, Non-Lamellar Lipid-Based Drug Delivery Systems

Unlike PC-based vesicles that primarily form unstable multilamellar structures, PtdGlc-based lipids form distinct unilamellar vesicles or bilayer stacks with superior colloidal stability [1]. Researchers developing liposomal formulations for hydrophobic drug encapsulation can leverage the tetra-acetyl PtdGlc(di-acyl) scaffold as a precursor to create custom PtdGlc lipids with tailored acyl chains, enabling the design of drug carriers with enhanced stability and unique release profiles.

Investigating Non-Choline Dependent Anti-Atherosclerotic Mechanisms

Given that phosphatidylglucose (PG) demonstrates a 31.2% reduction in hepatic cholesterol and a 20.8% increase in fecal sterol excretion in ApoE-/- mice—effects not replicated by phosphatidylcholine [1]—this protected intermediate is invaluable for producing PG and its analogs for mechanistic studies. Researchers can use it to synthesize PG variants to probe the molecular basis of its cholesterol-lowering activity, bypassing the confounding effects of choline metabolism inherent to PC-based studies.

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